1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

Medicinal Chemistry Synthetic Methodology Peptidomimetics

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one is a dihalogenated heterocyclic building block belonging to the dihydropyrrolo[1,2-a]pyrazin-4-one class. It features a fused pyrrole-pyrazinone core with chlorine atoms at positions 1 and 3, a key structural feature that distinguishes it from mono-halogenated or non-halogenated analogs and enables sequential functionalization via cross-coupling chemistry.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 926937-47-5
Cat. No. B3306460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one
CAS926937-47-5
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1CC2=C(N=C(C(=O)N2C1)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-11(4)7(12)6(9)10-5/h1-3H2
InChIKeySPGGCUUZDXKFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one (CAS 926937-47-5): A Dichlorinated Scaffold for Peptidomimetic Synthesis & Heterocyclic Library Design


1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one is a dihalogenated heterocyclic building block belonging to the dihydropyrrolo[1,2-a]pyrazin-4-one class [1]. It features a fused pyrrole-pyrazinone core with chlorine atoms at positions 1 and 3, a key structural feature that distinguishes it from mono-halogenated or non-halogenated analogs and enables sequential functionalization via cross-coupling chemistry [2]. The compound (C₇H₆Cl₂N₂O, MW 205.04) is commercially available with a typical purity of 97%, and its computed logP of 1.50 and TPSA of 34.89 Ų support its utility in CNS drug discovery programs .

Why Non-Halogenated or Mono-Chlorinated Pyrrolo[1,2-a]pyrazinones Cannot Substitute for the 1,3-Dichloro Derivative in Sequential Derivatization Workflows


The 1,3-dichloro substitution pattern on the dihydropyrrolo[1,2-a]pyrazin-4-one core is not simply an incremental modification; it fundamentally alters the synthetic utility of the scaffold. While a single chlorine atom allows for one-point diversification, the presence of two chlorine atoms at electronically distinct positions (C-1 and C-3) enables chemoselective, sequential cross-coupling reactions—a capability absent in non-halogenated or mono-chlorinated analogs [1][2]. This dual reactivity is critical for constructing complex, conformationally constrained peptidomimetic derivatives, as demonstrated in a 7-step synthesis starting from (S)-pyroglutamic acid, where the 1,3-dichloro building block served as the key intermediate [1]. Substituting with a non-halogenated scaffold would eliminate the possibility of late-stage C–C or C–N bond formation via palladium catalysis, forcing a complete redesign of the synthetic route [2].

Quantitative Differentiation of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one from Its Closest Analogs: A Procurement-Focused Evidence Guide


Dual Halogen Reactivity: A Quantitative Comparison of Synthetic Handles on the Dihydropyrrolo[1,2-a]pyrazin-4-one Core

The target compound possesses two chlorine substituents at positions 1 and 3, providing two orthogonal sites for transition-metal-catalyzed cross-coupling reactions. In contrast, the most common non-halogenated analog, 1-methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one, has zero halogen atoms and no sites for oxidative addition, preventing its use in standard Pd-catalyzed diversification workflows [1]. This represents a qualitative and quantitative difference in synthetic handles (2 reactive sites vs. 0).

Medicinal Chemistry Synthetic Methodology Peptidomimetics

Validated Application in Peptidomimetic Synthesis: A 7-Step Convergent Route Unexecutable with Mono-Chloro or Non-Halogenated Analogs

The 1,3-dichloro building block was successfully employed as the core intermediate in a published 7-step synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, a new conformationally constrained peptidomimetic derivative [1]. The synthesis leverages the dichloro scaffold for constructing the fused pyrrolo-pyrazinone system with a defined stereocenter at C-6, a feat that cannot be accomplished with the simpler, achiral 1-methoxy-3-methyl analog, which lacks both the halogen handles and the carbonyl reactivity required for the key cyclization steps [1].

Peptidomimetics Conformational Constraint Organic Synthesis

Physicochemical Property Advantage for CNS Drug Discovery: Quantitative Comparison of logP and TPSA

The target compound's computed logP of 1.50 and TPSA of 34.89 Ų fall within the favorable ranges for CNS drug candidates (logP ≤ 5, TPSA ≤ 60-90 Ų), predicting good passive blood-brain barrier permeability . In comparison, the larger and more lipophilic analog (6S)-1-chloro-3-[(4-fluorobenzyl)oxy]-6-(pyrrolidin-1-ylcarbonyl)pyrrolo[1,2-a]pyrazin-4(6H)-one has a higher molecular weight (389.8 g/mol vs. 205.0 g/mol) and significantly greater complexity, which would likely push its logP beyond the optimal CNS range and increase its TPSA, reducing its suitability for CNS-targeted fragment-based drug discovery [1].

Drug Discovery CNS Drug Design ADME Properties

Commercial Availability with Defined Purity: A Quantitative Procurement Advantage over Non-Commercial or Discontinued Analogs

The target compound is commercially available with a confirmed purity of 97% from at least one reputable supplier (Leyan/Shanghai Haohong) . In contrast, searching for the closest non-halogenated analog, 7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one (unsubstituted at positions 1 and 3), yields no CAS registry number and no commercial suppliers, indicating that the unsubstituted core is not readily available for procurement . This represents a critical supply chain advantage: researchers can order the 1,3-dichloro derivative and immediately begin synthesis, whereas the unsubstituted scaffold would require custom, multi-step synthesis with associated time and cost.

Chemical Procurement Research Chemicals Building Blocks

Top Research and Industrial Application Scenarios for 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one Where Its Differentiation Drives Procurement Decisions


Design and Synthesis of Conformationally Constrained Peptidomimetic Drug Candidates

This compound is the core intermediate of choice for constructing peptidomimetic derivatives requiring a rigid, fused pyrrolo-pyrazinone scaffold with a defined stereocenter. The validated 7-step synthetic route from (S)-pyroglutamic acid, published in Tetrahedron Letters (2002), provides a direct template for medicinal chemistry teams developing protease inhibitors or other peptide-receptor modulators [1]. The two chlorine atoms allow for systematic introduction of diverse side chains via sequential Suzuki or Buchwald-Hartwig couplings, enabling comprehensive SAR studies around the scaffold [1].

Fragment-Based Drug Discovery for CNS and Neurological Disease Targets

With its low MW (205 Da), favorable logP (1.50), and TPSA (34.89 Ų), the 1,3-dichloro derivative meets the physicochemical criteria for a high-quality fragment hit [1]. The chlorine atoms serve as growth vectors for fragment elaboration, while the carbonyl group at position 4 provides a hydrogen-bond acceptor for target engagement. This makes it suitable for fragment screens against CNS targets where brain penetration is a prerequisite for hit progression [1].

Diversity-Oriented Synthesis for Library Production in Early-Stage Drug Discovery

The scaffold's two electronically differentiated C–Cl bonds allow for one-pot or sequential diversification strategies, as demonstrated by the palladium-catalyzed direct C–H arylation methodology developed for related pyrrolo[1,2-a]pyrazines [1]. This enables the rapid generation of compound libraries from a single commercially available starting material, offering a higher diversification efficiency compared to non-halogenated or mono-substituted analogs where only one or zero points of diversity exist [1].

Academic and Industrial Chemical Synthesis Research Requiring Reproducible, Off-the-Shelf Building Blocks

Unlike the unsubstituted parent scaffold, which is not commercially available, the 1,3-dichloro derivative can be procured with 97% purity from established vendors [1]. This commercial availability ensures batch consistency and eliminates the need for in-house synthesis of the core, allowing laboratories to focus resources on downstream chemistry and biological testing [1].

Quote Request

Request a Quote for 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.